Product packaging for Strepsilin(Cat. No.:)

Strepsilin

Cat. No.: B1252702
M. Wt: 270.24 g/mol
InChI Key: OOXFLIUVCWLPKE-UHFFFAOYSA-N
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Description

The study of Strepsilin provides a window into the history of natural product chemistry and the specialized metabolic pathways of symbiotic organisms. From its initial discovery in the early 20th century to its structural confirmation in the mid-century, the research on this compound has followed the trajectory of advancing analytical techniques.

The discovery of this compound is credited to the German botanist and mycologist Wilhelm Zopf, who first reported the substance in 1903 in his work "Zur Kenntniss der Flechtenstoffe" (On the Knowledge of Lichen Substances). Zopf's work was foundational in the field of lichen chemistry, systematically documenting the chemical constituents of various lichens. His initial investigations into the lichen Cladonia strepsilis led to the isolation of this novel compound, which he named after the species.

This compound is a relatively rare secondary metabolite in the fungal kingdom. Its primary and most well-known source is the lichen Cladonia strepsilis, from which it derives its name. mnhn.fr This lichen species is typically found in damp and wet heathlands and moorlands, preferring acidic humus and thin peat over rock. britishlichensociety.org.uk

While Cladonia strepsilis is the principal producer, this compound has also been identified in a limited number of other lichen species. These include other members of the Cladonia genus, as well as some species within the genera Lepraria and Siphula, and the species Stereocaulon azoreum. The presence of this compound in a lichen can often be identified in the field through a simple chemical spot test, where the application of a calcium hypochlorite (B82951) solution (C test) to the lichen thallus produces a characteristic emerald green to blue-green color. mnhn.fr

The ecological role of this compound, like many lichen secondary metabolites, is not fully understood but is thought to be multi-faceted. These compounds are generally believed to play a role in the survival and adaptation of the lichen. Potential functions include acting as a defense against herbivores and microbes, as well as providing protection from harmful UV radiation, which is particularly relevant for organisms that grow in exposed habitats. nih.govresearchgate.net The production of such compounds is a key strategy for lichens to thrive in often harsh and competitive environments.

This compound is classified as a dibenzofuran (B1670420), a class of heterocyclic organic compounds consisting of a central furan (B31954) ring fused to two benzene (B151609) rings. rsc.org The core structure of dibenzofurans is a key feature of many natural products, particularly those isolated from lichens and fungi. rsc.org

This compound itself is a substituted dibenzofuran derivative. Its chemical structure is characterized by the presence of hydroxyl and methyl functional groups attached to the dibenzofuran backbone. The precise arrangement of these groups gives this compound its unique chemical properties.

PropertyValue
Molecular Formula C₁₅H₁₀O₅
Molar Mass 270.24 g/mol
Melting Point 324 °C

Table 1: Chemical and Physical Properties of this compound

The study of dibenzofurans from natural sources is an active area of research, with many of these compounds exhibiting interesting biological activities. The structural framework of this compound is a testament to the complex biosynthetic capabilities of lichens.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O5 B1252702 Strepsilin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

4,8-dihydroxy-10-methyl-1H-[2]benzofuro[5,4-b][1]benzofuran-3-one

InChI

InChI=1S/C15H10O5/c1-6-2-7(16)3-10-12(6)14-8-5-19-15(18)13(8)9(17)4-11(14)20-10/h2-4,16-17H,5H2,1H3

InChI Key

OOXFLIUVCWLPKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(O2)C=C(C4=C3COC4=O)O)O

Origin of Product

United States

Biosynthetic Pathways and Genetic Basis of Strepsilin

Elucidation of Polyketide Biosynthesis as a Core Pathway to Strepsilin

This compound is recognized as a polyketide, a class of natural products synthesized through the polyketide pathway, also known as the acetate-malonate pathway. mdpi.comfrontiersin.org This fundamental metabolic route utilizes acetyl-coenzyme A (acetyl-CoA) as a precursor, with subsequent iterative condensations involving malonyl-CoA extender units. frontiersin.orgnih.govwikipedia.org The core structure of polyketides is assembled by polyketide synthases (PKSs), which are multi-domain enzymes or enzyme complexes. wikipedia.orgnih.gov

For dibenzofurans like this compound, the biosynthesis is understood to involve the oxidative coupling of monoaromatic units. nih.govresearchgate.netrsc.org Specifically, dihydrodibenzofurans, a group that includes this compound, are biosynthesized from two methyl-phloroacetophenone phenol (B47542) rings, followed by an oxidative ring closure. rsc.org The biosynthesis of this compound is also noted to involve a decarboxylation step on one of its rings, which likely occurs after the radical coupling but before the formation of the heterocyclic ring. nih.govresearchgate.net This suggests that this compound's polyketide backbone undergoes specific modifications, including cyclization and decarboxylation, characteristic of complex aromatic polyketide synthesis. nih.govresearchgate.net Lichen-forming fungi, the mycobionts in the lichen symbiosis, are the primary producers of these secondary metabolites. frontiersin.orgcambridge.org Their genomes contain the genetic potential for polyketide biosynthesis, often involving non-reducing PKSs for aromatic compounds such as depsides, depsidones, and dibenzofurans. mdpi.comfrontiersin.orgjst.go.jp

Identification and Characterization of Enzymatic Steps in this compound Biogenesis

The enzymatic machinery responsible for polyketide biosynthesis is complex, typically involving a series of catalytic domains within PKS enzymes. These domains include ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which are fundamental for chain elongation. wikipedia.orgnih.gov Additionally, tailoring enzymes such as ketoreductase (KR), dehydratase (DH), enoylreductase (ER), and thioesterase (TE) can modify the polyketide chain. wikipedia.org Further modifications, such as hydroxylation, methylation, and cyclization, are often carried out by accessory enzymes like cytochrome P450 monooxygenases and O-methyltransferases. jst.go.jpnih.gov

While the general principles of dibenzofuran (B1670420) biosynthesis point to radical coupling and decarboxylation as key steps in this compound formation, the specific enzymes catalyzing these precise reactions within the this compound pathway have not been explicitly identified and characterized in the provided literature. The oxidative ring closure and subsequent decarboxylation imply the involvement of specific oxidases and decarboxylases, but their exact identities and detailed mechanisms in this compound biogenesis remain areas for further elucidation. nih.govresearchgate.netrsc.org

Genetic Basis of this compound Production: Analysis of Biosynthetic Gene Clusters

The genes encoding the enzymes required for the biosynthesis of a secondary metabolite are often organized into biosynthetic gene clusters (BGCs). These clusters typically include genes for core biosynthetic enzymes (like PKSs), tailoring enzymes, regulatory factors, and transporters. jst.go.jpfrontiersin.org The identification and characterization of BGCs are crucial for understanding the genetic basis of natural product synthesis.

For lichens, the study of BGCs presents unique challenges due to the symbiotic nature of these organisms, their slow growth rates, and difficulties in cultivating the fungal partners in axenic conditions. nih.govresearchgate.net Despite these challenges, advances in genomics, metagenomics, and bioinformatic tools like antiSMASH are enabling the discovery and annotation of BGCs in lichen-forming fungi. rsc.orgfrontiersin.orgmdpi.com For instance, BGCs responsible for the production of other lichen polyketides, such as grayanic acid from Cladonia grayi and cristazarin from Cladonia metacorallifera, have been identified. jst.go.jpnih.govmdpi.com These studies reveal that lichen-forming fungi harbor a significant number of PKS gene clusters, including both Type I and Type III PKSs. rsc.orgwikipedia.orgresearchgate.netucsd.edu

However, a specific biosynthetic gene cluster directly identified and characterized for this compound production has not been explicitly reported in the available scientific literature. Research in this area is ongoing, and the growing availability of lichen genome sequences holds promise for future identification of the this compound BGC. The presence of this compound in various Cladonia and Stereocaulon species suggests that its BGC might be conserved across related lichen lineages, similar to how other lichen BGCs are found. rsc.orgresearchgate.netucsd.edu

Chemoenzymatic Approaches and Metabolic Engineering Strategies for Enhanced this compound Production

Chemoenzymatic approaches and metabolic engineering are powerful strategies aimed at optimizing genetic and regulatory processes within cells to enhance the production of specific substances. researchgate.netsci-hub.se These multidisciplinary fields integrate principles from systems biology, synthetic biology, and evolutionary engineering. researchgate.net

General metabolic engineering strategies include:

Overexpression of rate-limiting enzymes: Increasing the activity of enzymes that control the speed of the biosynthetic pathway. researchgate.net

Blocking competing metabolic pathways: Redirecting metabolic flux towards the desired product by inactivating pathways that consume precursors or intermediates. researchgate.net

Heterologous gene expression: Introducing the biosynthetic genes into a more tractable host organism (e.g., Escherichia coli or Streptomyces) that is easier to cultivate and manipulate, allowing for higher yields. rsc.orgresearchgate.net

Enzyme engineering: Modifying existing enzymes to improve their catalytic efficiency, substrate specificity, or stability. researchgate.netresearchgate.net

While these strategies have been successfully applied to enhance the production of various microbial and plant natural products, specific detailed applications for the enhanced production of this compound using chemoenzymatic or metabolic engineering approaches are not extensively documented in the current literature. frontiersin.orgsci-hub.seebi.ac.uk The complex symbiotic nature of lichens and the challenges associated with cultivating their individual partners and elucidating their BGCs have historically limited such direct engineering efforts. However, with advancements in genome sequencing and synthetic biology, the potential for applying these strategies to this compound and other lichen-derived compounds is growing. rsc.orgnih.govfrontiersin.org Future research may focus on identifying the this compound BGC and then expressing it in a heterologous host to achieve scalable and controllable production.

Chemical Synthesis and Analog Development of Strepsilin

Retrosynthetic Analysis of the Strepsilin Core Structure and Its Derivatives

Retrosynthetic analysis serves as a fundamental strategy in organic synthesis, enabling chemists to deconstruct a complex target molecule into simpler, readily available starting materials through a series of hypothetical reverse reactions. nih.govfishersci.co.ukperflavory.comnih.gov This process involves key steps such as disconnection, which represents the imaginary cleavage of bonds, and functional group interconversion (FGI), where one functional group is transformed into another to facilitate a disconnection. nih.govfishersci.co.ukperflavory.comnih.gov The ultimate goal is to identify a practical and efficient synthetic route. fishersci.co.ukperflavory.com

For this compound (PubChem CID 12443050), the retrosynthetic analysis is particularly challenging due to its fused dibenzofuran (B1670420) core, the spiro-like carbon at the 1-position, and the ketone functionality at the 3-position, which introduce elements of structural complexity and potential stereochemical considerations. wikipedia.org While a detailed, explicit retrosynthetic analysis for this compound itself is not widely documented in general reviews, the approaches to synthesizing its derivatives, such as di-O-methylthis compound, provide insights into potential disconnections. Common retrosynthetic strategies for the broader dibenzofuran nucleus often involve breaking down the system into diaryl ethers, benzofuran (B130515) derivatives, or phenol (B47542) precursors. wikidata.orgnih.govsigmaaldrich.com The presence of the intricate ring system in this compound suggests that strategic disconnections would likely target the bonds forming the furan (B31954) rings and the connections between the two benzofuran units.

Total Synthesis Methodologies for this compound and Related Dibenzofurans

The total synthesis of this compound and its derivatives has been a subject of interest, primarily due to its unique dibenzofuran scaffold. Early synthetic efforts focused on di-O-methylthis compound, a derivative whose successful synthesis confirmed the structure of the natural product.

Total Synthesis of Di-O-methylthis compound: Two unambiguous syntheses of di-O-methylthis compound were reported by Brewer and Elix. fishersci.ca A crucial step in both synthetic schemes involved a Diels-Alder addition reaction. In this reaction, dimethyl acetylenedicarboxylate (B1228247) (PubChem CID 12980) was reacted with a 2-(β-methoxyvinyl)benzofuran intermediate. fishersci.ca The identity of the synthetically prepared di-O-methylthis compound with a sample obtained by methylation of the natural material provided definitive confirmation of the proposed structure of this compound. fishersci.ca Subsequently, Giles and Sargent also reported a new synthetic route to di-O-methylthis compound in 1986. wikipedia.orgwikipedia.orgfishersci.ca

General Methodologies for Dibenzofuran Synthesis: The synthesis of the dibenzofuran core, a central feature of this compound, employs various methodologies, broadly categorized by the type of bond formed during cyclization:

C-O Bond Formation: A common approach involves the intramolecular cyclization of 2-arylphenols. This process is frequently facilitated by metal catalysis, utilizing reagents such as copper(II) acetate (B1210297) (Cu(OAc)2) or palladium catalysts. wikidata.orgnih.govsigmaaldrich.com

C-C Bond Formation: Intramolecular dehydrogenative coupling of biaryl derivatives is another significant strategy. Palladium catalysis has been effectively employed for the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to construct the dibenzofuran framework. sigmaaldrich.comnih.gov

From Benzofuran or Phenol Derivatives: Novel methods include the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles, which can proceed under metal-free conditions. nih.gov

One-Pot Procedures: Efficient one-pot protocols have been developed, such as a sequence involving palladium-catalyzed cross-coupling/aromatization followed by copper-catalyzed Ullmann coupling, starting from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. sigmaaldrich.comnih.gov

Metal-Free Approaches: Recent advancements include metal-free and solvent-free methods that utilize alumina (B75360) as an oxygen source for the conversion of fluorinated biphenyls into dibenzofurans. wikidata.org

Stereoselective Synthetic Approaches and Asymmetric Catalysis in this compound Synthesis

The chemical structure of this compound (PubChem CID 12443050), particularly the spiro-like carbon at the 1-position and the rigid, fused ring system, suggests the potential for stereoisomerism. While specific details on the stereoselective synthesis of this compound itself are limited in general literature, broader strategies for achieving stereocontrol in dibenzofuran synthesis and related natural products are well-established.

The Diels-Alder reaction, a key step in the Brewer and Elix synthesis of di-O-methylthis compound, is inherently capable of high stereoselectivity, which would contribute to controlling the relative stereochemistry of the newly formed rings. fishersci.ca

For the asymmetric synthesis of dibenzofurans and similar chiral compounds, various catalytic approaches have been developed:

Organocatalysis: Organocatalyzed asymmetric methods have been successfully applied to the synthesis of dihydrodibenzofurans. These methods often proceed via a dienamine process, yielding specific cis-diastereomers with notable enantiomeric excesses, sometimes exceeding 91% ee. fishersci.ca

Transition Metal Catalysis:

Rhodium-catalyzed asymmetric conjugate additions have shown high efficiency in constructing chiral centers, achieving yields up to 94% and enantiomeric ratios as high as 99:1. wikipedia.org

Chiral bis(oxazoline) ligands, such as Dibenzofuran-4,6-bis(oxazoline) (DBFOX), are widely employed in transition metal-catalyzed asymmetric synthesis, demonstrating their utility in controlling stereochemistry in complex molecular architectures. fishersci.ca

Asymmetric total syntheses of bioactive hydrodibenzofuran alkaloids, like (-)-lycoramine and (-)-galanthamine, have utilized organocatalytic enantioselective Michael additions as a pivotal step to establish key stereogenic centers. ontosight.ai

These advanced catalytic methods are crucial for accessing the desired stereoisomers of complex natural products and their analogs, which is often critical for their biological activity.

Rational Design and Chemical Synthesis of this compound Analogs and Derivatives

The rational design of chemical analogs and derivatives aims to modify the structure of a lead compound to enhance desired properties, such as improved potency, selectivity, or synthetic accessibility, while minimizing undesirable characteristics. For this compound, the synthesis of di-O-methylthis compound (a derivative where the hydroxyl groups are methylated) serves as a direct example of chemical modification. fishersci.cawikipedia.org

The dibenzofuran scaffold, present in this compound, is a privileged structure in medicinal chemistry, leading to the synthesis of numerous derivatives with diverse biological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial properties. fishersci.canih.govuni.lu Rational design strategies for this compound analogs would typically involve:

Modification of Peripheral Functional Groups: Altering the hydroxy, oxy, and methyl groups on the dibenzofuran core to explore changes in binding affinity or metabolic stability.

Substitution Pattern Variation: Introducing different substituents (e.g., halogens, alkyl groups, electron-donating or withdrawing groups) at various positions on the aromatic rings to modulate electronic and steric properties.

Slight Alterations to the Core Structure: While maintaining the fundamental dibenzofuran framework, minor changes to the fused rings or the spiro center could lead to novel analogs. This might involve altering the degree of saturation or introducing additional heteroatoms.

The chemical synthesis of these analogs employs a range of reactions, often building upon the methodologies used for the parent dibenzofuran core. For instance, functionalization of the aromatic rings can be achieved through electrophilic aromatic substitution, cross-coupling reactions, or directed metalation strategies. The introduction of new chiral centers or the control of existing ones would necessitate the application of stereoselective methods discussed in Section 3.3.

Chemoenzymatic Synthesis Strategies for this compound and Its Modifiers

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis. This approach is particularly valuable for synthesizing complex natural products, especially those with challenging stereochemical requirements, as enzymes often exhibit high regio-, stereo-, and enantioselectivity under mild conditions.

Usnic Acid (PubChem CID 5646): This highly functionalized dibenzofuran has been synthesized using chemoenzymatic approaches. A notable example involves the methylation of phloracetophenone (PubChem CID 68073), followed by an oxidative step catalyzed by horseradish peroxidase. wikipedia.orgnih.gov This demonstrates the utility of enzymes in performing specific oxidation reactions that are difficult to achieve chemically with high selectivity.

Ribisins A (PubChem CID 71456109) and B (PubChem CID 71461529): These fungal metabolites, which are also dibenzofuran derivatives, have been obtained through chemoenzymatic routes. A key step involved the toluene (B28343) dioxygenase-catalyzed regioselective and stereoselective cis-dihydroxylation of dibenzo[b,d]furan (PubChem CID 568). fishersci.cathegoodscentscompany.comthegoodscentscompany.com This enzymatic transformation introduces specific hydroxyl groups with defined stereochemistry into the polycyclic aromatic system, providing chiral intermediates that can then be elaborated using conventional chemical reactions.

These examples highlight the potential of chemoenzymatic strategies to overcome synthetic hurdles in accessing complex dibenzofuran scaffolds, including those found in this compound, by leveraging the catalytic power of enzymes for precise molecular transformations.

Biological and Biochemical Mechanisms of Strepsilin Non Clinical Focus

Elucidation of Strepsilin's Molecular and Cellular Interaction Targets

This compound is characterized as a dibenzofuran (B1670420) dimer. nih.gov Research into its molecular and cellular interaction targets has identified certain enzyme classes as points of modulation. Specifically, studies have indicated that this compound, alongside related dibenzofurans such as alectosarmentin (B130840) and porphyrilic acid, exhibits inhibitory activity against cyclooxygenase enzymes. slideshare.netnih.gov Beyond this enzyme inhibition, detailed information regarding other specific molecular or cellular interaction targets of this compound is not extensively documented in the current literature.

Investigations into this compound's Enzyme Modulation and Inhibitory Activities

Investigations into this compound's enzymatic activities have highlighted its capacity to modulate and inhibit specific enzymes. A notable finding is its prominent inhibitory effect on cyclooxygenase enzymes. slideshare.netnih.gov This activity is shared with other dibenzofuran compounds found in lichens.

Enzyme Inhibition Activity of this compound

CompoundEnzyme TargetActivity TypeReference
This compoundCyclooxygenase(s)Inhibition slideshare.netnih.gov

Studies on this compound's Interactions with Specific Cellular Receptors and Signaling Pathways

Current research, as detailed in the available literature, does not provide specific insights or direct studies on this compound's interactions with particular cellular receptors or its influence on defined signaling pathways. While the broader field of cell biology recognizes various types of cellular receptors and complex signal transduction pathways crucial for cellular communication researchgate.netbasicmedicalkey.comresearchgate.netfrontiersin.orgnih.gov, direct evidence linking this compound to these specific mechanisms remains to be elucidated.

Structure-Activity Relationship Investigations of this compound at the Molecular Level

Mechanisms of this compound's Antimicrobial Action against Microbial Components and Pathways

This compound has demonstrated antimicrobial properties, and dibenzofurans, including this compound, have been studied for their antibacterial effects since their discovery. The general mechanisms by which antimicrobial agents exert their effects on microorganisms are diverse, encompassing the inhibition of cell wall synthesis, disruption of cell membranes, interference with nucleic acid synthesis, and modulation of protein synthesis or key metabolic pathways. slideshare.net However, the precise molecular or cellular mechanisms through which this compound specifically mediates its antimicrobial action against microbial components or pathways are not explicitly detailed in the current search results. Lichen substances, as a class, are known to employ these various mechanisms.

Advanced Analytical Methodologies in Strepsilin Research

Spectroscopic Techniques for Structural Confirmation and Elucidation of Strepsilin (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared, Ultraviolet Spectroscopy)

Spectroscopic methods are indispensable tools in organic analysis, allowing for the determination of molecular structure by examining the interaction between matter and electromagnetic radiation. frontiersin.orgsci-hub.se For natural products like this compound, a combination of these techniques is typically employed to achieve comprehensive structural elucidation. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei (e.g., ¹H, ¹³C) in a magnetic field to provide detailed information about the connectivity and chemical environment of atoms within a molecule. frontiersin.orgnih.gov Chemical shifts, spin-spin coupling, and integration values derived from NMR spectra are critical for assigning specific atoms and functional groups. frontiersin.orgkallipos.gr While specific detailed NMR spectral data (e.g., chemical shifts, coupling constants) for this compound were not found in the current search results, NMR would be fundamental in confirming the proposed dibenzofuran (B1670420) core and the positions of its hydroxy, oxy, and methyl side groups. researchgate.net High-resolution ¹H and ¹³C NMR spectra are routinely used for both qualitative and quantitative analysis of organic compounds, often without the need for purification or separation steps. nih.gov

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ionized molecules and their fragments, providing information about molecular weight and elemental composition. frontiersin.orgkallipos.gr This technique is particularly valuable for determining the molecular formula and identifying characteristic fragmentation patterns that can reveal structural subunits. For this compound, with a chemical formula of C₁₅H₁₀O₅ and a molar mass of 270.24 g/mol , researchgate.netbiotage.com mass spectrometry would be crucial for initial molecular weight determination and formula confirmation. In a metabolomic analysis of Sticta lichen species using Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS), this compound was detected as a peak with an ion at m/z corresponding to its molecular formula. nih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments can provide further structural insights by breaking down the molecule into smaller, characteristic ions. mdpi.comnih.gov

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational and rotational motions of molecules, providing a unique "fingerprint" of a chemical species. frontiersin.orgdb-thueringen.debruker.com It is used to identify functional groups present in a compound based on their characteristic absorption bands. frontiersin.orginnovatechlabs.com For a compound like this compound, which contains hydroxyl and carbonyl groups as part of its dibenzofuran structure, researchgate.net IR spectroscopy would reveal characteristic stretching and bending vibrations corresponding to these functional groups, such as O-H stretches, C=O stretches, and aromatic C-H stretches. frontiersin.orginnovatechlabs.com While specific IR spectral data for this compound were not found in the search results, IR analysis is a standard method for confirming the presence of key functional groups in natural products. innovatechlabs.com

Ultraviolet (UV) Spectroscopy

UV-Visible spectroscopy examines electronic transitions in molecules, particularly useful for conjugated systems and chromophores. frontiersin.orgbocsci.com The resulting spectrum typically shows broad peaks, with the position of the peak (λmax) indicating the extent of conjugation. bocsci.comazooptics.com As a dibenzofuran derivative, this compound possesses conjugated π-electron systems within its structure, which would exhibit characteristic absorption in the UV region. researchgate.netbocsci.com UV spectroscopy can be used for qualitative analysis, helping to identify potential molecular structures by comparing characteristic absorption bands with reference data. azooptics.com Although specific λmax values for this compound were not detailed in the provided information, UV-Vis spectroscopy is a common technique for analyzing such compounds. reddit.comuah.es

Chromatographic Methods for this compound Isolation, Purification, and Dereplication

Chromatographic methods are essential for separating complex mixtures of natural products, isolating the target compound, and purifying it for further analysis. innovatechlabs.comtbzmed.ac.ir They are also crucial for dereplication, a process that enables the rapid identification of known compounds in crude extracts, thereby focusing research efforts on novel compounds. tbzmed.ac.irresearchgate.netresearchgate.net

Isolation and Purification

This compound is found in lichens, which often contain a diverse array of secondary metabolites. researchgate.net Therefore, its isolation from lichen extracts typically involves various chromatographic techniques. Common methods include column chromatography (CC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). innovatechlabs.comtbzmed.ac.iranbg.gov.au

Column Chromatography (CC): Used for initial separation of crude extracts into fractions based on differences in polarity or size. innovatechlabs.comtbzmed.ac.ir

Thin-Layer Chromatography (TLC): A rapid and cost-effective technique for qualitative analysis and preliminary separation. innovatechlabs.comanbg.gov.au While TLC has limitations in detecting low-concentration compounds and has poor resolving power, it has been widely used by lichen taxonomists. anbg.gov.aunih.gov

High-Performance Liquid Chromatography (HPLC): Offers higher resolution and sensitivity for the separation and purification of compounds. innovatechlabs.comtbzmed.ac.ir HPLC can also provide quantitative information about the components present in total lichen extracts. anbg.gov.au Semi-preparative and preparative HPLC are often employed for purifying compounds to high purity. tbzmed.ac.ir

Dereplication

Dereplication is a critical step in natural product discovery, aiming to quickly identify known compounds and avoid redundant isolation efforts. tbzmed.ac.irresearchgate.netresearchgate.net This process integrates analytical techniques with database searching. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-MS/MS, is a highly effective dereplication strategy due to its high sensitivity and ability to provide detailed structural information through fragmentation patterns. mdpi.comnih.govtbzmed.ac.irresearchgate.netresearchgate.net UHPLC-DAD-QTOFMS, which provides accurate mass full-scan MS and tandem high-resolution MS (MS/HRMS) data, is a robust approach for dereplication. mdpi.com In the context of lichen-derived natural products, high-resolution MS/MS spectral databases are being expanded to facilitate the identification of compounds like this compound. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination of this compound and Its Complexes

X-ray crystallography is considered the most reliable method for determining the three-dimensional structure of molecules, including the unambiguous assignment of relative configuration and, for chiral molecules, absolute configuration. researchgate.netnih.govd-nb.info this compound has been reported to form crystals, with images of a crystal cluster and a single crystal available. researchgate.net

The determination of absolute configuration using single-crystal X-ray diffraction relies on anomalous scattering, which causes small intensity differences between Friedel opposites (hkl and -h-k-l reflections) in non-centrosymmetric space groups. researchgate.netnih.govchem-soc.si While traditionally requiring the presence of heavier atoms (e.g., sulfur, chlorine) to detect sufficient anomalous signal, advances in methods like the Hooft-Spek approach or the Parsons quotient method, along with improved detectors and X-ray sources, now enable confident absolute configuration determination even with oxygen as the heaviest atom, which is highly relevant for many natural compounds like this compound. nih.gov The Flack parameter is a widely reported metric used to assess the reliability of absolute structure determination. nih.govchem-soc.siox.ac.uk Although specific details of this compound's absolute configuration determination by X-ray crystallography were not found, its crystallization suggests that this technique could be, or has been, applied to definitively establish its stereochemistry.

Computational Chemistry and Molecular Modeling Studies of this compound's Structure and Interactions

Computational chemistry and molecular modeling encompass a range of theoretical and computational methods used to study molecular structure, physicochemical properties, and interactions of chemical systems. kallipos.grtcd.ie These methods include quantum chemistry (e.g., Density Functional Theory, DFT) and molecular mechanics/dynamics (MD) simulations. frontiersin.orgkallipos.grtcd.ie

While specific computational studies on this compound were not identified in the provided search results, these methodologies are broadly applied to natural products to:

Optimize molecular geometries: Determine the most stable three-dimensional structure of the compound. kallipos.grreddit.com

Predict spectroscopic properties: Calculate theoretical NMR, IR, and UV spectra to aid in experimental data interpretation and structural confirmation. kallipos.grtcd.ie

Study electronic properties: Investigate electron density distribution, frontier molecular orbitals, and other electronic characteristics using quantum chemical methods like DFT. frontiersin.orgkallipos.grmdpi.com

Analyze intermolecular interactions: Model how this compound might interact with other molecules, such as enzymes or receptors, which is crucial for understanding its biological activity, even though biological activity is outside the scope of this article. creative-proteomics.com Molecular docking simulations, for instance, predict the binding of small molecules to receptors. mdpi.com

Explore conformational landscapes: Understand the different possible shapes a molecule can adopt and their relative stabilities using molecular dynamics simulations. mdpi.comcreative-proteomics.com

The integration of computational chemistry with experimental data can provide a more complete understanding of a compound's properties and behavior. kallipos.gr

Future Directions and Emerging Research Avenues for Strepsilin

Exploration of Uncharacterized Biosynthetic Enzymes and Pathways in Strepsilin Production

The biosynthesis of this compound, as a dibenzofuran (B1670420) dimer, is rooted in complex polyketide pathways characteristic of lichen secondary metabolites. doi.orgmdpi.com Despite its known occurrence, the specific enzymatic machinery and detailed biosynthetic cascade leading to this compound remain largely uncharacterized. A critical future direction involves the comprehensive identification and functional annotation of the biosynthetic gene clusters responsible for this compound production. mdpi.com This endeavor necessitates leveraging advanced multi-omics technologies, including genomics, transcriptomics, and metabolomics, to map the genes and proteins involved in each step of its synthesis. mdpi.com

Key research areas include:

Enzyme Discovery: Identifying novel polyketide synthases, cyclases, and tailoring enzymes (e.g., hydroxylases, methyltransferases, oxidoreductases) that catalyze the formation of the dibenzofuran core and subsequent modifications.

Pathway Elucidation: Delineating the precise sequence of enzymatic reactions, intermediate compounds, and regulatory mechanisms governing this compound biosynthesis in its natural producers.

Genetic Basis: Gaining a deeper understanding of the genetic architecture underlying this compound production in lichens such as Cladonia strepsilis, Siphula, and Stereocaulon azoreum. wikipedia.org

CRISPR-mediated Pathway Engineering: Utilizing advanced genetic tools like CRISPR/Cas9 to precisely manipulate and validate the functions of putative biosynthetic genes, which can revolutionize the understanding of lichen-derived biosynthetic pathways. mdpi.comresearchgate.net

Development of Novel Synthetic Routes to Access Underexplored this compound Analogs

While this compound's structure has been determined and some synthetic efforts, such as the synthesis of di-O-methylthis compound, have been reported, the development of efficient and versatile synthetic routes to this compound and its diverse analogs remains an underexplored area. wikipedia.orgresearchgate.net The literature on dibenzofurans, in general, is considered to be "poor," and many derivatives are less studied due to their low natural abundance. rsc.org

Future research should focus on:

De Novo Synthesis: Designing and implementing novel chemical synthesis strategies that allow for the efficient and scalable production of this compound. This could involve exploring new cyclization reactions, coupling methodologies, and stereoselective transformations.

Analog Generation: Developing modular synthetic approaches to create a library of this compound analogs with targeted structural modifications. This would enable systematic structure-activity relationship (SAR) studies. acs.org

Bio-inspired Synthesis: Drawing inspiration from the presumed biosynthetic pathways to design biomimetic synthetic routes, potentially leading to more environmentally friendly and efficient production methods.

Overcoming Synthetic Challenges: Addressing the inherent complexities of synthesizing multi-ring systems like dibenzofurans, including regioselectivity and control over oxidation states.

Advanced Functional Characterization of this compound's Biological Roles Beyond Initial Observations

Initial investigations into this compound's biological activities have indicated some antimicrobial properties, though it has been shown to be less effective than usnic acid against certain microorganisms like Mycobacterium smegmatis, Candida albicans, and Staphylococcus aureus. rsc.org However, the precise biological roles of this compound, both within the lichen symbiosis and for potential therapeutic applications, are still largely unknown. doi.orgresearchgate.net

Future research should prioritize:

Comprehensive Bioactivity Profiling: Employing high-throughput screening platforms to systematically evaluate this compound and its analogs for a wide range of biological activities. This includes, but is not limited to, anti-inflammatory, antiviral, antiprotozoal, antiproliferative, antitumor, photoprotective, and enzyme-inhibitory properties, which are commonly observed in other lichen-derived compounds. doi.orgmdpi.com

Mechanism of Action Studies: Investigating the molecular targets and cellular pathways through which this compound exerts its biological effects. This would involve biochemical assays, cell-based studies, and potentially in vivo models.

Ecological Role Elucidation: Delving into the ecological significance of this compound within the lichen symbiosis, exploring its potential roles in protection against biotic factors (e.g., pathogens, herbivores) and abiotic stresses (e.g., UV radiation, temperature fluctuations). doi.orgresearchgate.net

Synergistic Effects: Exploring potential synergistic activities of this compound when combined with other known bioactive compounds, either from lichens or other sources.

Biotechnological Production and Strain Engineering Strategies for Sustainable this compound Supply

The traditional method of obtaining this compound involves extraction from lichens, which are slow-growing organisms, making large-scale and sustainable supply challenging. doi.org Biotechnological approaches, particularly metabolic engineering and synthetic biology, offer promising solutions for the sustainable production of this compound. doi.orgmdpi.com

Key future directions include:

Heterologous Expression Systems: Developing engineered microbial chassis systems (e.g., yeasts, bacteria, or filamentous fungi) capable of heterologously producing this compound or its key precursors. mdpi.comnih.govgoogle.com This involves transferring the identified biosynthetic gene clusters into suitable host organisms.

Metabolic Pathway Engineering: Optimizing the metabolic flux within the host organism to maximize this compound yield. This can involve overexpression of rate-limiting enzymes, deletion of competing pathways, and fine-tuning gene expression. nih.gov

Strain Engineering Optimization: Implementing iterative Design-Build-Test-Learn (DBTL) cycles for strain development, which involves genetic manipulation, advanced phenotyping, and computational analysis to achieve desired production levels. nih.gov

Bioreactor Cultivation: Investigating and optimizing cultural conditions in bioreactors (e.g., temperature, nutrient media composition, aeration, pH) for efficient and high-yield production of this compound in engineered strains. doi.org

Sustainable Supply Chain: Establishing biotechnological production as a viable and sustainable alternative to wild harvesting, ensuring a consistent and scalable supply of this compound for further research and potential industrial applications.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic methods for characterizing Strepsilin's molecular structure?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Pair these with High-Performance Liquid Chromatography (HPLC) to assess purity and isolate stereoisomers. For reproducibility, document solvent systems, column specifications, and calibration standards in the "Methods" section .

Q. How can researchers optimize this compound synthesis to minimize byproducts?

  • Answer : Use reaction kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to identify intermediate phases. Adjust solvent polarity, temperature, and catalyst loading systematically. Include control experiments with alternative reducing agents (e.g., NaBH₄ vs. LiAlH₄) and validate yields via gas chromatography (GC) .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound's bioactivity?

  • Answer : Employ cell viability assays (MTT/XTT) for cytotoxicity screening and enzyme inhibition assays (e.g., fluorometric or colorimetric) for target-specific activity. Use triplicate measurements and include positive/negative controls. Reference established protocols from journals like Analytical Chemistry to ensure comparability .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on this compound's mechanism of action?

  • Answer : Conduct dose-response studies across multiple cell lines (e.g., cancer vs. non-cancer) and orthogonal assays (e.g., Western blotting for protein expression and electrophysiology for ion channel effects). Apply meta-analysis frameworks (e.g., PRISMA guidelines) to evaluate bias in prior studies .

Q. What computational strategies can validate this compound's binding affinity discrepancies in molecular docking studies?

  • Answer : Compare results from AutoDock Vina and Schrödinger Glide using flexible ligand docking. Cross-validate with Molecular Dynamics (MD) simulations (≥100 ns) to assess binding stability. Report force field parameters (e.g., AMBER vs. CHARMM) and solvent models explicitly .

Q. How to address variability in this compound's pharmacokinetic data across preclinical models?

  • Answer : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences. Parameterize models with in vitro permeability (Caco-2 assays) and hepatic microsomal stability data. Validate predictions via sparse sampling in rodent and non-rodent models .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

  • Answer : Apply four-parameter logistic regression (4PL) models with bootstrapping to estimate EC₅₀/IC₅₀ confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis outcomes .

Methodological Guidance

  • Data Contradiction Analysis : Follow the CLIP framework (Client group, Location, Improvement, Professionals) to contextualize conflicting results. For example, discrepancies in antimicrobial efficacy may stem from variations in bacterial strains (client group) or culture media (location) .
  • Reproducibility : Adhere to NIH preclinical reporting guidelines by detailing animal strain identifiers, cell line authentication, and statistical software versions (e.g., GraphPad Prism 10.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.